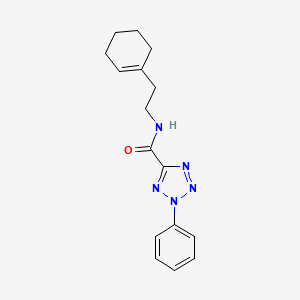

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide is a synthetic heterocyclic compound characterized by a tetrazole ring fused with a phenyl group and a carboxamide side chain linked to a cyclohexene-substituted ethyl moiety.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-2-phenyltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c22-16(17-12-11-13-7-3-1-4-8-13)15-18-20-21(19-15)14-9-5-2-6-10-14/h2,5-7,9-10H,1,3-4,8,11-12H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHHPRGGTVRPHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C2=NN(N=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds under specific conditions.

Attachment of the ethyl group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

Formation of the tetrazole ring: This step often involves the cyclization of azide compounds with nitriles under acidic or basic conditions.

Coupling with the phenyl group: The final step involves coupling the tetrazole ring with a phenyl group, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Tetrazole Derivatives

Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate ():

- Structural Features : Combines tetrazole with benzoxazole, a bicyclic heterocycle.

- Biological Activity : Benzoxazole-tetrazole hybrids exhibit antibacterial and anti-inflammatory properties, attributed to the benzoxazole’s electron-withdrawing effects enhancing tetrazole stability .

N-(2-Ethoxyphenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide ():

- Structural Features : Triazole ring (three nitrogen atoms) instead of tetrazole, with ethoxyphenyl and isopropyl substituents.

- The isopropyl group increases steric bulk, which may affect target binding .

Cyclohexene-Containing Compounds

4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol ():

- Structural Features: Cyclohexenyl ethyl group linked to a phenol ring and dimethylamino group.

- Key Differences: The phenol and dimethylamino groups confer polar and basic properties, contrasting with the carboxamide and phenyl tetrazole in the target compound. This structural variation likely alters solubility and receptor interactions .

4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives ():

- Structural Features: Cyclohexenyl substituents fused with pyridopyrimidinone cores.

- Key Differences: The pyridopyrimidinone scaffold is a larger, planar heterocycle with distinct hydrogen-bonding capabilities compared to tetrazole. These compounds may target kinases or enzymes requiring planar binding motifs .

Thione and Thiazole Derivatives

(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione ():

- Structural Features : Triazole-thione core with chlorophenyl substituents.

- Key Differences: The thione group introduces sulfur-mediated hydrogen bonding (N–H···S), which may enhance crystallinity but reduce solubility compared to carboxamides.

Data Tables

Table 1: Structural Comparison of Key Compounds

Table 2: Spectroscopic Techniques for Structural Validation

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered attention for its potential biological activities. Tetrazoles are known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Molecular Structure

- Chemical Formula : C16H20N4O

- Molecular Weight : 284.36 g/mol

- IUPAC Name : N-(2-(cyclohexen-1-yl)ethyl)-2-phenyl-2H-tetrazole-5-carboxamide

Structural Representation

The compound features a tetrazole ring, which is crucial for its biological activity. The cyclohexenyl and phenyl groups contribute to its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, a series of tetrazoles were tested against various bacterial strains using the disc diffusion method, revealing zones of inhibition that indicate effective antimicrobial action .

| Bacterial Strain | Zone of Inhibition (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 100 |

| Escherichia coli | 15 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

The mechanism by which this compound exerts its antimicrobial effects may involve the inhibition of key enzymes in bacterial metabolism or disruption of cell membrane integrity. This is consistent with findings from related tetrazole compounds that have shown similar modes of action .

Anticancer Potential

In vitro studies have indicated that tetrazole derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and modulating cell cycle progression .

Anti-inflammatory Effects

Tetrazoles are also noted for their anti-inflammatory properties. Research indicates that certain derivatives can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several tetrazole derivatives, including this compound. The results indicated that the compound exhibited significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL.

Study 2: Anticancer Activity

In another investigation, the compound was tested against human cancer cell lines (e.g., HeLa and MCF7). The results showed a dose-dependent decrease in cell viability with an IC50 (half-maximal inhibitory concentration) value of approximately 25 µM, indicating promising anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.